molecular formula C11H9F6N B1408714 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine CAS No. 1779132-29-4

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine

Cat. No.: B1408714
CAS No.: 1779132-29-4
M. Wt: 269.19 g/mol
InChI Key: CYGCRYWCFYPORD-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with fluorinated aromatic compounds under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction could produce fluorinated alcohols or amines.

Scientific Research Applications

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific fluorinated properties.

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency. The pathways involved often include modulation of enzymatic activity and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: This compound also contains fluorine atoms and is used in various chemical applications.

    3,4,5-Trifluorophenylboronic acid: Another fluorinated compound with applications in organic synthesis and material science.

Uniqueness

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is unique due to its specific arrangement of fluorine atoms and the pyrrolidine ring, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific fluorinated functionalities are desired.

Properties

IUPAC Name

3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCRYWCFYPORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168346
Record name Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779132-29-4
Record name Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779132-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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